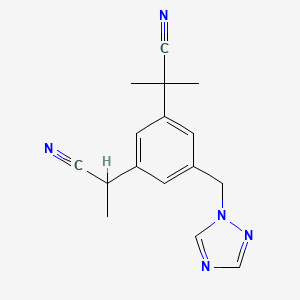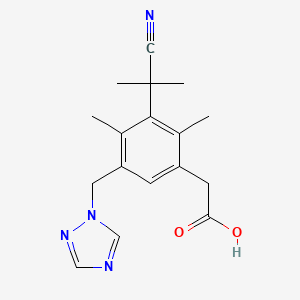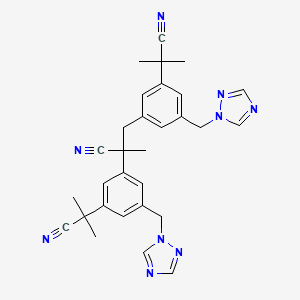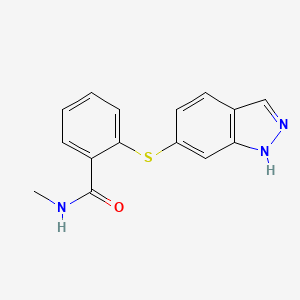
Decitabine Impurity 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Mechanism of Action
Decitabine, also known as 5-aza-2'-deoxycytidine, functions by inhibiting DNA methyltransferases, leading to the hypomethylation of DNA and reactivation of silenced genes. This action has dual effects on neoplastic cells: differentiation at low doses and cytotoxicity at high doses. Studies have demonstrated decitabine's effectiveness in myeloid malignancies, suggesting that low doses are as or more effective than higher doses in inducing responses in conditions like acute myelogenous leukemia and myelodysplasia (Issa et al., 2004).
Clinical Applications in Hematological Malignancies
Decitabine has been evaluated in various hematological conditions, including myelodysplastic syndromes (MDS) and chronic myelogenous leukemia (CML). Its administration has shown promising results in these diseases, indicating its potential as a therapeutic agent. For example, a multicenter study assessed the efficacy and safety of decitabine in patients with MDS, demonstrating meaningful clinical benefits with more than half of the patients showing improvement (Steensma et al., 2009).
Pharmacokinetic Studies
The pharmacokinetics of decitabine have been thoroughly investigated, revealing insights into its stability, absorption, and efficacy at various dosing regimens. One study developed a high-performance liquid chromatography/tandem mass spectrometry method to determine decitabine concentrations in human plasma, contributing to our understanding of its pharmacokinetic profile (Liu et al., 2006).
Epigenetic Drug Development
The evolution of decitabine's development highlights its journey from a classical anticancer drug to a key player in epigenetic therapy. Initial studies utilized decitabine at its maximum clinically tolerated dose for leukemia treatment. Subsequent research, recognizing the importance of epigenetics in cancer, repurposed decitabine at significantly lower doses, focusing on its hypomethylating effects to manage diseases like MDS more effectively (Jabbour et al., 2008).
Future Directions and Applications
Research continues to explore decitabine's potential beyond hematological malignancies, including its application in solid tumors and as part of combination therapies to enhance its epigenetic effects. Studies assessing decitabine's bioavailability and safety profile, especially in oral formulations, are pivotal for its broader application in outpatient settings, potentially improving patient quality of life and reducing treatment costs (Mistry et al., 2011).
Eigenschaften
CAS-Nummer |
909402-26-2 |
|---|---|
Produktname |
Decitabine Impurity 11 |
Molekularformel |
C9H13N3O5 |
Molekulargewicht |
243.22 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
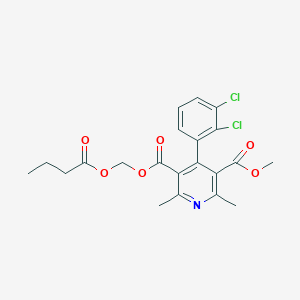
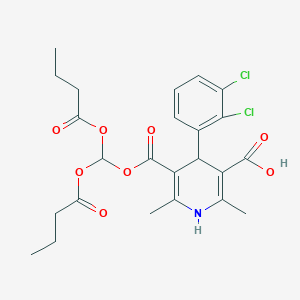
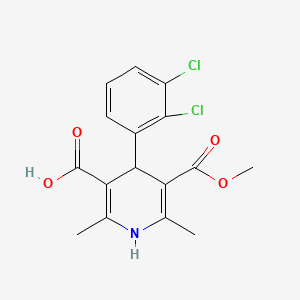
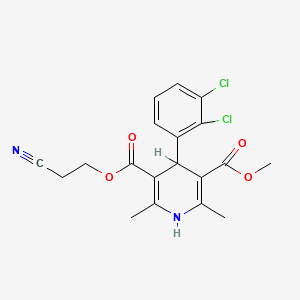
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)
